Fmoc-Cys(Trt)-OH

Catalog No.
S705406
CAS No.
103213-32-7
M.F
C37H31NO4S
M. Wt
585.7 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Fmoc-Cys(Trt)-OH

CAS Number

103213-32-7

Product Name

Fmoc-Cys(Trt)-OH

IUPAC Name

(2R)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-tritylsulfanylpropanoic acid

Molecular Formula

C37H31NO4S

Molecular Weight

585.7 g/mol

InChI

InChI=1S/C37H31NO4S/c39-35(40)34(38-36(41)42-24-33-31-22-12-10-20-29(31)30-21-11-13-23-32(30)33)25-43-37(26-14-4-1-5-15-26,27-16-6-2-7-17-27)28-18-8-3-9-19-28/h1-23,33-34H,24-25H2,(H,38,41)(H,39,40)/t34-/m0/s1

InChI Key

KLBPUVPNPAJWHZ-UMSFTDKQSA-N

SMILES

C1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)SCC(C(=O)O)NC(=O)OCC4C5=CC=CC=C5C6=CC=CC=C46

Synonyms

Fmoc-Cys(Trt)-OH;FMOC-S-trityl-L-cysteine;103213-32-7;CHEMBL396414;N-(9-Fluorenylmethoxycarbonyl)-S-trityl-L-cysteine;Na-Fmoc-Ng-trityl-L-glutamine;n-[(9h-fluoren-9-ylmethoxy)carbonyl]-s-trityl-l-cystein;Nalpha-Fmoc-S-trityl-L-cysteine;N-[(9H-Fluoren-9-ylmethoxy)carbonyl]-S-(triphenylmethyl)-L-cysteine;(R)-(9H-Fluoren-9-yl)methyl(1-hydroxy-3-(tritylthio)propan-2-yl)carbamate;Fmoc-S-trityl-cys;N-Fmoc-S-trityl-L-cysteine;PubChem10010;Fmoc-S-Trityl-Cys-OH;Fmoc-L-Cys(Trt)-OH;Fmoc-Cys(trt))-OH;AC1L2TFO;AC1Q5QT8;KSC176O9R;47695_ALDRICH;N|A-Fmoc-S-trityl-L-cysteine;SCHEMBL1738641;08503_FLUKA;47695_FLUKA;CTK0H6798

Canonical SMILES

C1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)SCC(C(=O)O)NC(=O)OCC4C5=CC=CC=C5C6=CC=CC=C46

Isomeric SMILES

C1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)SC[C@@H](C(=O)O)NC(=O)OCC4C5=CC=CC=C5C6=CC=CC=C46

Fmoc-Cys(Trt)-OH, also known as N-α-Fmoc-S-trityl-L-cysteine, is a specific type of protected amino acid commonly used in the field of peptide synthesis, particularly in a technique called Solid-Phase Peptide Synthesis (SPPS) [].

Role in Peptide Synthesis

Fmoc-Cys(Trt)-OH serves as a building block for the construction of peptides containing the amino acid cysteine (Cys). It features two protective groups:

  • Fmoc (Fluorenylmethoxycarbonyl): This group protects the amino group (N-terminus) of the cysteine, allowing for the selective formation of peptide bonds at the desired position during the SPPS process [].
  • Trt (Trityl): This group protects the thiol group (sulfhydryl group, -SH) of the cysteine, preventing unwanted side reactions during peptide synthesis [].

The specific combination of Fmoc and Trt protection makes Fmoc-Cys(Trt)-OH the standard derivative for incorporating cysteine into peptides using the Fmoc-based SPPS technique [].

Advantages of Fmoc-Cys(Trt)-OH

  • High purity: Commercially available Fmoc-Cys(Trt)-OH is typically high-purity, minimizing the presence of impurities like dipeptides, free amino acids, and acetic acid, which can affect the final peptide product [].
  • Selective deprotection: The Trt group can be selectively removed under specific conditions (typically using a solution of trifluoroacetic acid (TFA) with a scavenger) without affecting the Fmoc group or the peptide backbone []. This allows for the controlled formation of disulfide bonds between cysteine residues within the peptide, which play a crucial role in protein structure and function.

Applications in Research

Fmoc-Cys(Trt)-OH finds applications in various scientific research areas:

  • Peptide synthesis for functional studies: Researchers can utilize Fmoc-Cys(Trt)-OH to synthesize peptides containing specific cysteine sequences relevant to their research questions. These peptides can then be used to study protein-protein interactions, enzyme activity, cellular signaling pathways, and other biological functions [].
  • Development of therapeutic peptides: Fmoc-Cys(Trt)-OH can be employed in the synthesis of potential therapeutic peptides containing disulfide bridges, which can improve stability and potency compared to linear peptides.
  • Production of peptide-based materials: Researchers can utilize Fmoc-Cys(Trt)-OH to create peptides with specific functionalities, such as self-assembly properties, for the development of novel biomaterials for drug delivery, tissue engineering, and other applications.

Fmoc-Cysteine(Trityl)-Hydroxyl is a protected form of the amino acid cysteine, characterized by the chemical structure N-alpha-(9-Fluorenylmethyloxycarbonyl)-S-trityl-L-cysteine. This compound is crucial in peptide synthesis due to its ability to protect the thiol group of cysteine while allowing for selective reactions. The trityl group provides stability and solubility, making Fmoc-Cysteine(Trityl)-Hydroxyl a valuable building block in the synthesis of peptides and proteins .

Fmoc-Cysteine(Trityl)-Hydroxyl exhibits significant biological activity. It has been shown to possess antitumor properties, primarily by binding to serum albumin and inhibiting protein synthesis, which leads to cell death in cancerous cells . Additionally, its role in forming disulfide bonds is critical for the structural integrity of many proteins.

The synthesis of Fmoc-Cysteine(Trityl)-Hydroxyl typically involves:

  • Protection of Cysteine: The thiol group of cysteine is protected using the trityl group.
  • Fmoc Protection: The amino group is then protected with the Fmoc group, commonly through an acylation reaction.
  • Purification: The final product is purified using techniques such as high-performance liquid chromatography to ensure high purity suitable for research and industrial applications .

Fmoc-Cysteine(Trityl)-Hydroxyl is widely used in:

  • Peptide Synthesis: It serves as a key building block in solid-phase peptide synthesis, allowing for the incorporation of cysteine into peptides.
  • Drug Development: Its biological activity makes it a candidate for developing new therapeutic agents, particularly in oncology.
  • Research: Used extensively in biochemical studies to understand protein structure and function due to its ability to form disulfide bonds .

Studies on Fmoc-Cysteine(Trityl)-Hydroxyl have focused on its interactions with other biomolecules. Notably, its binding affinity with serum albumin has been explored, revealing insights into its pharmacokinetics and potential therapeutic applications. Additionally, interaction studies involving disulfide bond formation provide valuable information on protein folding and stability .

Several compounds are structurally or functionally similar to Fmoc-Cysteine(Trityl)-Hydroxyl. Here are a few notable comparisons:

Compound NameStructure/FunctionalityUnique Features
Fmoc-Cysteine(Acetamidomethyl)-HydroxylAnother protected form of cysteineUses acetamidomethyl protection instead of trityl
Fmoc-Cysteine(t-butyl)-HydroxylSimilar protective strategy but with t-butyl groupOffers different solubility and stability characteristics
CysteineUnprotected formHighly reactive thiol group; less stable than protected forms

Fmoc-Cysteine(Trityl)-Hydroxyl stands out due to its unique combination of stability provided by the trityl group and the versatility afforded by the Fmoc protection, making it particularly useful in complex peptide synthesis .

Physical Description

Beige powder; [Sigma-Aldrich MSDS]

XLogP3

8

Hydrogen Bond Acceptor Count

5

Hydrogen Bond Donor Count

2

Exact Mass

585.19737964 g/mol

Monoisotopic Mass

585.19737964 g/mol

Heavy Atom Count

43

GHS Hazard Statements

Aggregated GHS information provided by 6 companies from 4 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
Reported as not meeting GHS hazard criteria by 4 of 6 companies. For more detailed information, please visit ECHA C&L website;
Of the 2 notification(s) provided by 2 of 6 companies with hazard statement code(s):;
H302 (50%): Harmful if swallowed [Warning Acute toxicity, oral];
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (50%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H332 (50%): Harmful if inhaled [Warning Acute toxicity, inhalation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Other CAS

103213-32-7

Wikipedia

FMOC-S-trityl-L-cysteine

Dates

Modify: 2023-08-15

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